REACTION_CXSMILES
|
S([N:11]1[CH2:16][C:15](=[O:17])[C:14]2[S:18][CH:19]=[CH:20][C:13]=2[CH2:12]1)(C1C=CC(C)=CC=1)(=O)=O.CC([O-])(C)C.[K+]>OC(C)(C)C>[S:18]1[C:14]2[C:15](=[O:17])[CH2:16][N:11]=[CH:12][C:13]=2[CH:20]=[CH:19]1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
WASH
|
Details
|
50% ethyl acetate in hexanes elution
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C=NCC(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 178.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |